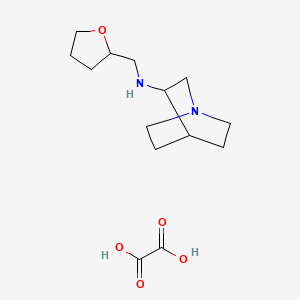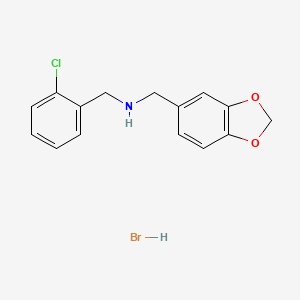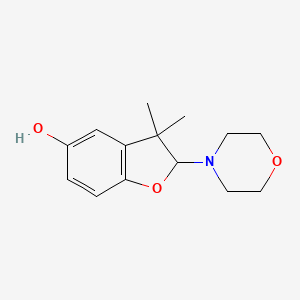
5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-
Descripción general
Descripción
“5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-” is a chemical compound . It is a 7-phenol metabolite formed during the hydrolysis of carbofuran . It is also a carbamate ester .
Chemical Reactions Analysis
2,3-Dihydro-2,2-dimethyl-7-benzofuranol reacts with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers of [Ti (micro-ddbfo) 2 (ddbfo) 6] and [Zr (ddbfo) 3 (EtOH) (micro-EtO)] 2 .Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
The compound's crystal structure, including its benzofuran ring and morpholino ring conformations, has been analyzed. This analysis is crucial in understanding the compound's properties and potential applications in various fields of research (Vega et al., 2008).
2. Vasorelaxant Properties
Benzofuran-morpholinomethyl-pyrazoline hybrids, including variations of the compound, have shown significant vasodilation properties. This is important for potential applications in cardiovascular research and therapies (Hassan et al., 2014).
3. Solar Cell Efficiency Improvement
The compound's derivatives have been used to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This application is significant for advancing solar energy technology (Wu et al., 2009).
4. Antioxidant Activities
Novel derivatives of the compound have demonstrated significant antioxidant capacities, which is valuable in the study of oxidative stress and potential therapeutic applications (Kol et al., 2016).
5. Cytotoxicity and Anticancer Potential
The compound's derivatives have been analyzed for their cytotoxicity against cancer cell lines, offering insights into their potential as anticancer agents (Shi et al., 2018).
6. Synthesis of Heterocyclic Scaffolds
It serves as a basis for synthesizing various heterocyclic compounds, demonstrating its versatility in organic chemistry and drug development (Pandey et al., 2012).
7. Synthesis of Novel Benzofuran Derivatives
The compound has been used in the synthesis of novel benzofuran derivatives, expanding the repertoire of benzofuran-based molecules for various applications (Gao et al., 2011).
8. Antibacterial and Antifungal Activities
Its derivatives have been tested for antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents (Bodke & Sangapure, 2003).
Safety and Hazards
The safety data sheet (SDS) for “5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propiedades
IUPAC Name |
3,3-dimethyl-2-morpholin-4-yl-2H-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2)11-9-10(16)3-4-12(11)18-13(14)15-5-7-17-8-6-15/h3-4,9,13,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKVLPHIUATOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384227 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1623-76-3 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-3,3-DIMETHYL-5-HYDROXY-2-(4-MORPHOLINO)BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1652804.png)


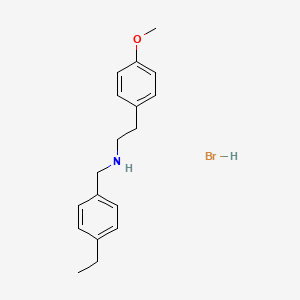
![[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B1652811.png)
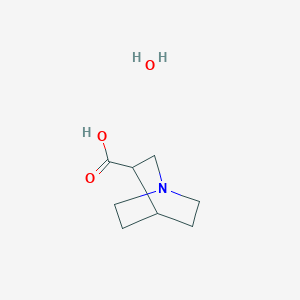

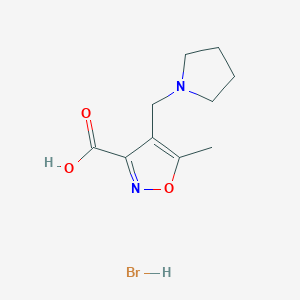
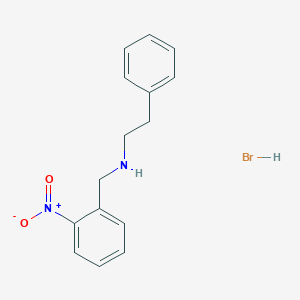
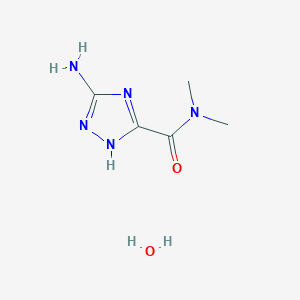
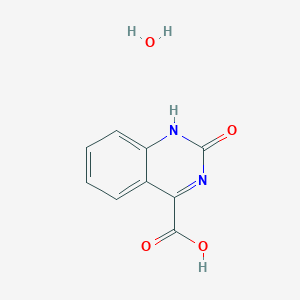
amine hydrobromide](/img/structure/B1652823.png)
